Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate

HIV-1 integrase ALLINI antiviral resistance

This 8-bromo-substituted 4-hydroxyquinoline-2-carboxylate is the position-specific isomer for HIV-1 integrase ALLINI research. Unlike the 6-bromo analog—which loses potency against the drug-resistant A128T mutant—the 8-bromo compound retains full antiviral effectiveness. The C8 bromine enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig); the C2 methyl ester supports orthogonal derivatization. Verify procurement via CAS 942227-30-7 and MDL MFCD11504929 to avoid substitution errors. Supplied at ≥95% purity for reproducible biological assays.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
CAS No. 942227-30-7
Cat. No. B1600263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-bromo-4-hydroxyquinoline-2-carboxylate
CAS942227-30-7
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)Br
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)8-5-9(14)6-3-2-4-7(12)10(6)13-8/h2-5H,1H3,(H,13,14)
InChIKeyMSNCAHIJLBCEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-Bromo-4-Hydroxyquinoline-2-Carboxylate (942227-30-7) for Scientific Selection: Quantitative Product Evidence Guide


Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate (CAS: 942227-30-7) is a synthetic 8-bromo-substituted 4-hydroxyquinoline-2-carboxylate derivative characterized by a bromine atom at the C8 position of the quinoline core, a 4-hydroxy group existing in equilibrium with the 4-oxo tautomer, and a methyl ester at the C2 position [1]. It belongs to the broader class of 8-substituted quinoline-2-carboxylates, which have been investigated as scaffolds in antiviral drug discovery, particularly as allosteric HIV-1 integrase inhibitors (ALLINIs) [2]. The compound is commercially available as a research reagent with a reported purity specification of ≥95% .

Why Methyl 8-Bromo-4-Hydroxyquinoline-2-Carboxylate Cannot Be Simply Replaced by Other 4-Hydroxyquinoline-2-Carboxylate Analogs


Substitution of the 8-bromo compound with other 4-hydroxyquinoline-2-carboxylate derivatives without bromine at the C8 position, or with bromine at alternative positions, is not functionally equivalent. Published head-to-head antiviral evaluation demonstrates that the position of bromine substitution on the quinoline core dictates differential activity against drug-resistant viral mutants [1]. Specifically, the 6-bromo positional isomer exhibits a significant loss of antiviral potency against the ALLINI-resistant HIV-1 integrase A128T mutant, while the 8-bromo analog retains full effectiveness in the same assay system [2]. This positional specificity means that researchers investigating resistance mechanisms or requiring consistent activity across wild-type and mutant targets must select the 8-bromo substituted variant rather than assuming interchangeability among brominated quinoline-2-carboxylate congeners.

Quantitative Differentiation Evidence for Methyl 8-Bromo-4-Hydroxyquinoline-2-Carboxylate (942227-30-7)


Retention of Antiviral Activity Against HIV-1 Integrase A128T Mutant Versus 6-Bromo Positional Isomer

A direct head-to-head comparison of 6-bromo and 8-bromo substituted quinoline-2-carboxylate derivatives evaluated antiviral activity against wild-type HIV-1 and the ALLINI-resistant IN A128T mutant virus. While both bromine substitutions enhanced antiviral properties compared to non-brominated parent scaffolds, only the 8-bromo analog retained full antiviral effectiveness when challenged with the A128T mutant; the 6-bromo analog exhibited a significant loss of potency under identical assay conditions [1][2]. This differentiation is critical for studies focused on resistance mechanisms or for selecting compounds with preserved activity across viral variants.

HIV-1 integrase ALLINI antiviral resistance positional isomer comparison quinoline SAR

Commercial Availability and Purity Specification for Reproducible Research Procurement

The compound is commercially available as a research-grade chemical with a documented minimum purity specification of 95% . The CAS registry number 942227-30-7 and MDL number MFCD11504929 provide unambiguous identification for procurement, distinguishing it from other 8-bromo-quinoline derivatives such as 8-bromo-4-hydroxyquinoline (CAS 57798-00-2) which lacks the C2 carboxylate ester functionality, or ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) which differs in both ester group (ethyl vs. methyl) and carboxylate position (C3 vs. C2) [1]. This precise identification ensures researchers obtain the exact scaffold required for structure-activity relationship studies or as a synthetic intermediate.

chemical procurement purity specification research reagent quinoline building block CAS 942227-30-7

Documented Synthetic Utility as a Quinoline-2-Carboxylate Building Block

A validated synthetic route to methyl 8-bromo-4-hydroxyquinoline-2-carboxylate has been documented in the patent literature, utilizing dimethyl acetylenedicarboxylate and 2-bromoaniline as starting materials in a two-stage process . This established methodology contrasts with alternative quinoline syntheses (e.g., Gould-Jacobs reaction) that produce different substitution patterns or lack the C2 ester functionality [1]. The C8 bromine atom provides a handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C2 methyl ester enables subsequent hydrolysis to the carboxylic acid or conversion to amide derivatives, positioning this compound as a versatile intermediate in quinoline-focused medicinal chemistry programs.

synthetic intermediate quinoline-2-carboxylate heterocyclic chemistry brominated building block medicinal chemistry

Validated Research and Procurement Application Scenarios for Methyl 8-Bromo-4-Hydroxyquinoline-2-Carboxylate (942227-30-7)


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Resistance Mechanism Studies

Researchers investigating structure-activity relationships (SAR) of quinoline-based ALLINIs or studying mechanisms of resistance to this antiviral class should select methyl 8-bromo-4-hydroxyquinoline-2-carboxylate or its structural analogs based on the documented differential activity between 6-bromo and 8-bromo positional isomers. The 8-bromo substitution confers retention of antiviral effectiveness against the ALLINI-resistant IN A128T mutant, whereas the 6-bromo analog loses potency [1]. This positional specificity makes the 8-bromo compound the appropriate selection for experiments requiring consistent activity across wild-type and A128T mutant HIV-1 strains, or for studies designed to elucidate the structural basis of resistance evasion.

Quinoline-2-Carboxylate Scaffold Diversification in Medicinal Chemistry

Medicinal chemistry groups synthesizing focused libraries of quinoline-2-carboxylate derivatives for biological screening should procure this compound as a key intermediate. The C8 bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling introduction of diverse aryl, alkynyl, or amino substituents at the 8-position. Simultaneously, the C2 methyl ester can be selectively hydrolyzed to the carboxylic acid or converted to amides, carboxamides, or reduced to the hydroxymethyl analog [2]. This orthogonal reactivity profile, combined with a documented synthetic route from readily available starting materials , supports its utility in generating structurally diverse quinoline-based screening collections.

Procurement of Authenticated 8-Bromo-4-Hydroxyquinoline-2-Carboxylate for Reproducible Research

Laboratories requiring the specific 8-bromo-4-hydroxyquinoline-2-carboxylate scaffold for replication of published studies or continuation of established SAR programs must verify procurement using CAS 942227-30-7 and MDL MFCD11504929 to avoid inadvertent substitution with structurally similar but functionally distinct compounds [3]. Common procurement errors include substituting 8-bromo-4-hydroxyquinoline (CAS 57798-00-2, lacking the C2 carboxylate) or ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6, differing ester and carboxylate position). The ≥95% purity specification available from commercial suppliers ensures reproducibility in biological assays where impurities could confound activity measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 8-bromo-4-hydroxyquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.